molecular formula C9H10O3S B11754130 Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate

Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate

Cat. No.: B11754130
M. Wt: 198.24 g/mol
InChI Key: QWRMPPMGUUKJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate is a heterocyclic compound that contains both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H,3H-furo[3,4-c]furan-4-carboxylate
  • Ethyl 1H,3H-thieno[3,4-b]furan-4-carboxylate
  • Ethyl 1H,3H-thieno[2,3-c]furan-4-carboxylate

Uniqueness

Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is synthesized through various methods involving thiophene and furan derivatives. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with furan compounds under specific conditions to yield the desired product with high purity. For example, the synthesis can be achieved by heating 3,4-thiophenedicarboxylic acid with acetic anhydride followed by further reactions with other reagents to obtain the ethyl ester form .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound and its derivatives. In vitro assays demonstrate that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (NCI-H460) cells. For instance, one study reported that a derivative of this compound exhibited a GI50 value below 10 µM in multiple human tumor cell lines, indicating significant cytotoxicity against cancer cells while showing minimal toxicity to non-tumorigenic cells .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
Compound AMDA-MB-231<10Cell cycle arrest in G0/G1 phase
Compound BNCI-H460<10Induction of apoptosis
Ethyl 1H...MCF-10A (non-tumorigenic)>100Low cytotoxicity

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Modulation : Research indicates that treatment with this compound leads to an increase in the G0/G1 phase and a decrease in the S phase among treated cells. This suggests that the compound may induce cell cycle arrest, preventing cancer cells from proliferating .
  • Apoptosis Induction : Some derivatives have been shown to activate apoptotic pathways, although not all compounds demonstrate this effect. For example, certain studies found no significant changes in apoptotic markers such as PARP or caspase-3 after treatment with specific derivatives .

Antimycobacterial Activity

In addition to its antitumor properties, this compound has also been evaluated for its antimycobacterial activity. A study conducted on novel analogues demonstrated promising results against Mycobacterium tuberculosis. The compounds were subjected to docking studies which suggested potential binding interactions with key enzymes involved in mycobacterial metabolism .

Case Studies

Case Study 1: In Vivo Antitumor Efficacy

In an in vivo study utilizing the chick chorioallantoic membrane (CAM) model, this compound derivatives were shown to significantly reduce tumor size compared to controls. This highlights the potential for these compounds to be developed into therapeutic agents for cancer treatment.

Case Study 2: Antimycobacterial Screening

A series of synthesized derivatives were tested against M. tuberculosis strains. The results indicated that certain compounds exhibited effective inhibition at low concentrations, suggesting their potential as lead candidates for further drug development against tuberculosis.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

ethyl 1,3-dihydrothieno[3,4-c]furan-4-carboxylate

InChI

InChI=1S/C9H10O3S/c1-2-12-9(10)8-7-4-11-3-6(7)5-13-8/h5H,2-4H2,1H3

InChI Key

QWRMPPMGUUKJDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2COCC2=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.